Deschloroetizolam

Description

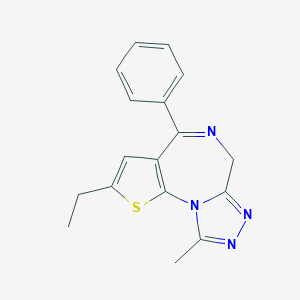

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOBORXCOGMHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032639 | |

| Record name | Deschloroetizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40054-73-7 | |

| Record name | 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deschloroetizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloroetizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLOROETIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Deschloroetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloroetizolam is a thienodiazepine derivative and a structural analog of the clinically utilized anxiolytic, etizolam.[1] As a member of the thienodiazepine class, it is distinguished from traditional benzodiazepines by the replacement of the benzene ring with a thiophene ring.[2] this compound has emerged as a novel psychoactive substance (NPS) on the illicit market, necessitating a thorough understanding of its pharmacological properties for forensic, clinical, and research purposes.[3] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacological profile of this compound, with a focus on its mechanism of action, receptor interactions, metabolism, and physiological effects. Due to the limited availability of peer-reviewed quantitative data for this compound, this guide also includes data for its parent compound, etizolam, to provide a comparative context.

Mechanism of Action

This compound, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[4] Upon binding of the endogenous ligand GABA, the receptor's integral chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[4] this compound binds to the benzodiazepine binding site on the GABA-A receptor, a distinct site from the GABA binding site, and enhances the effect of GABA, leading to an increased frequency of chloride channel opening.[5] This potentiation of GABAergic inhibition underlies the characteristic pharmacological effects of this compound, including anxiolysis, sedation, hypnosis, muscle relaxation, and amnesia.[2]

Quantitative Pharmacological Data

Quantitative data on the receptor binding affinity and functional potency of this compound are scarce in peer-reviewed literature. The following tables summarize the available data for this compound and its parent compound, etizolam, for comparative purposes.

Table 1: Receptor Binding Affinity and Potency

| Compound | Receptor/Assay | Parameter | Value | Species/System | Reference |

| This compound | GABA-A Receptor | Predicted log 1/c (IC50) | 7.91 | QSAR Model | [4] |

| Etizolam | GABA-A Receptor ([3H]flunitrazepam binding) | Ki | 4.5 nM | Rat Cortical Membranes | [6] |

| Etizolam | GABA-A Receptor (α1β2γ2S) | EC50 (GABA potentiation) | 92 nM | Human Recombinant (Oocytes) | [6] |

| Alprazolam (comparator) | GABA-A Receptor ([3H]flunitrazepam binding) | Ki | 7.9 nM | Rat Cortical Membranes | [6] |

| Alprazolam (comparator) | GABA-A Receptor (α1β2γ2S) | EC50 (GABA potentiation) | 56 nM | Human Recombinant (Oocytes) | [6] |

Note: The predicted log 1/c for this compound from the QSAR model is a calculated value and not experimentally determined.

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Reference |

| This compound | Blood-to-Plasma Ratio | 0.68 ± 0.06 | Human | [4] |

| Etizolam | Blood-to-Plasma Ratio | 0.70 ± 0.03 | Human | [4] |

| Etizolam | Elimination Half-Life | 3.4 hours (up to 17 hours depending on metabolism) | Human | [5] |

| α-hydroxyetizolam (active metabolite) | Elimination Half-Life | 8.2 hours | Human | [5] |

Metabolism

In vitro studies using human liver microsomes have shown that the primary metabolic pathway for this compound is Phase I hydroxylation.[1] These studies have identified at least three metabolites: two distinct monohydroxylated metabolites and one dihydroxylated metabolite.[1] Notably, metabolic pathways involving desalkylation, dehalogenation, or carboxylation were not observed. The identification of a hydroxy-deschloroetizolam metabolite in a urine sample where the parent drug was not detectable highlights the importance of metabolite monitoring in toxicological screenings.[1]

Pharmacological Effects

This compound produces a range of CNS depressant effects characteristic of benzodiazepine-site agonists. These include:

-

Anxiolytic: Reduction of anxiety.[2]

-

Sedative and Hypnotic: Induction of calmness and sleep.[2]

-

Muscle Relaxant: Reduction in muscle tone and coordination.[2]

-

Amnesic: Impairment of memory formation.[2]

Qualitative reports and comparative studies suggest that this compound is approximately half as potent as its parent compound, etizolam, but may have a longer duration of action.[1][2]

Experimental Protocols

In Vitro GABA-A Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the benzodiazepine site on the GABA-A receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from a suitable source, such as rat cerebral cortex or HEK293 cells recombinantly expressing specific GABA-A receptor subtypes.

-

Radioligand: A radiolabeled ligand with high affinity for the benzodiazepine site, such as [3H]flunitrazepam, is used.[6]

-

Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 0-4°C) to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolic pathways of a test compound.

Methodology:

-

Incubation Mixture: The test compound is incubated with pooled human liver microsomes in a buffered solution containing a NADPH-regenerating system to support cytochrome P450 enzyme activity.

-

Incubation: The reaction is carried out at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.

-

Analysis: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.[7][8]

In Vivo Behavioral Assay: Elevated Plus-Maze (EPM)

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Methodology:

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[9][10]

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[9][10]

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.[9][10]

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[9][10]

In Vivo Behavioral Assay: Loss-of-Righting Reflex (LORR)

Objective: To assess the sedative/hypnotic effects of a test compound in rodents.

Methodology:

-

Procedure: Following administration of the test compound, the animal is placed on its back.[11][12]

-

Assessment: The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a loss of the righting reflex.[11][12]

-

Data Collection: The latency to the loss of the righting reflex and the duration of the loss of the righting reflex are recorded.[13]

-

Interpretation: A shorter latency to and a longer duration of LORR indicate a more potent sedative/hypnotic effect.[13]

Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 10. protocols.io [protocols.io]

- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 13. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]

An In-depth Technical Guide to the Mechanism of Action of Deschloroetizolam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deschloroetizolam, a thienodiazepine derivative and the primary active metabolite of etizolam, exerts its pharmacological effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Similar to benzodiazepines, this compound binds to a specific site on the GABA-A receptor, enhancing the affinity of the primary inhibitory neurotransmitter, GABA.[1][4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.[5][6] This guide provides a comprehensive overview of the molecular interactions, functional consequences, and experimental methodologies used to characterize the mechanism of action of this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this document extrapolates from data on the parent compound, etizolam, and outlines the standard experimental protocols for such analysis.

Molecular Mechanism of Action

This compound, like other thienodiazepines and benzodiazepines, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric modulatory site, distinct from the GABA binding site.[7][8] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[4] The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits, with the most common isoform in the central nervous system being composed of two α, two β, and one γ subunit.[8][9] The specific subunit composition of the receptor dictates its pharmacological properties, including its affinity for various allosteric modulators.[10][11] The binding site for benzodiazepines and related compounds is located at the interface of the α and γ subunits.[8][11]

The enhanced binding of GABA due to the presence of this compound leads to an increase in the frequency of the chloride channel opening, resulting in a greater influx of chloride ions into the neuron.[5][8] This increased intracellular chloride concentration hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. The overall effect is a potentiation of the inhibitory signal of GABA throughout the central nervous system, leading to the characteristic anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects of this class of drugs.[1][2]

Quantitative Pharmacological Data

Table 1: Comparative Pharmacological Data of Etizolam and Diazepam

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Potentiation of GABA-induced Cl- current |

| Etizolam | Rat Cortical Membranes | 4.5 | N/A | N/A |

| Human α1β2γ2S | N/A | 92 | 73% increase | |

| Alprazolam | Rat Cortical Membranes | 7.9 | N/A | N/A |

| Human α1β2γ2S | N/A | 56 | 98% increase |

Data for etizolam and alprazolam from Sanna et al. (2002).[12] N/A indicates data not available.

Experimental Protocols

The characterization of the mechanism of action of a compound like this compound on GABA-A receptors involves a series of established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for the GABA-A receptor. The general procedure involves:

-

Preparation of Receptor Source: This typically involves the use of cell lines (e.g., HEK293) recombinantly expressing specific GABA-A receptor subunit combinations or synaptic membrane preparations from rodent brains.

-

Incubation: The receptor preparation is incubated with a radiolabeled ligand that is known to bind to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (this compound).

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings

Electrophysiological techniques, such as the two-electrode voltage-clamp or patch-clamp, are used to measure the functional effects of the compound on the GABA-A receptor.

-

Expression System: Xenopus oocytes or mammalian cell lines are engineered to express specific subtypes of the human GABA-A receptor.

-

Recording: The oocyte or cell is voltage-clamped, and a baseline GABA-induced current is established by applying a known concentration of GABA.

-

Compound Application: The test compound (this compound) is then co-applied with GABA at various concentrations.

-

Data Analysis: The potentiation of the GABA-induced chloride current by the test compound is measured. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax).

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow for Characterizing GABA-A Receptor Modulators

Caption: Workflow for characterizing GABA-A receptor modulators.

Conclusion

This compound functions as a positive allosteric modulator of the GABA-A receptor, a mechanism it shares with benzodiazepines and its parent compound, etizolam. By enhancing the inhibitory effects of GABA, it produces a range of central nervous system depressant effects. While specific quantitative data for this compound remains to be fully elucidated in public research, the established experimental protocols for radioligand binding and electrophysiology provide a clear path for its detailed pharmacological characterization. A thorough understanding of its interaction with different GABA-A receptor subtypes is crucial for predicting its therapeutic potential and adverse effect profile.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Novel Designer Benzodiazepines: Comprehensive Review Of Evolving Clini" by Amber N. Edinoff, Catherine A. Nix et al. [digitalscholar.lsuhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Metabolism of Deschloroetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroetizolam, a thienodiazepine derivative and a structural analog of etizolam, has emerged as a novel psychoactive substance. Understanding its metabolic fate is crucial for toxicological screening, drug development, and forensic analysis. This technical guide provides a comprehensive overview of the in-vitro metabolism of this compound, summarizing the current state of knowledge on its metabolic pathways, involved enzymes, and methodologies for its study. While specific quantitative kinetic data for this compound remains limited in publicly available literature, this guide synthesizes qualitative findings and contextualizes them with data from structurally related compounds to provide a robust framework for researchers.

Introduction

This compound is a thienodiazepine that acts as a positive allosteric modulator of GABA-A receptors. Its pharmacological effects are similar to those of benzodiazepines, leading to its use and misuse. The in-vitro characterization of its metabolism is a critical step in predicting its in-vivo behavior, potential drug-drug interactions, and for the development of analytical methods for its detection in biological matrices. This guide details the key metabolic transformations this compound undergoes, the primary enzyme systems responsible, and the experimental protocols to investigate these processes.

Metabolic Pathways

In-vitro studies utilizing human liver microsomes (HLMs) have elucidated the primary metabolic pathways of this compound. The metabolism is characterized by Phase I oxidation reactions followed by Phase II conjugation.

Phase I Metabolism: Oxidation

The principal Phase I metabolic route for this compound is hydroxylation.[1][2][3] In-vitro experiments have consistently identified the formation of monohydroxylated and dihydroxylated metabolites.[2][3] Specifically, two distinct monohydroxylated isomers and one dihydroxylated metabolite have been reported.[1] One of the prominent monohydroxylated metabolites has been identified as 6-hydroxy-deschloroetizolam.[4] Notably, other common metabolic reactions such as desalkylation, dehalogenation, or carboxylation have not been observed in in-vitro studies of this compound.[1]

While the specific cytochrome P450 (CYP) isoforms responsible for the hydroxylation of this compound have not been definitively identified in the literature, data from its structural analog, etizolam, strongly suggest the involvement of CYP3A4 and CYP2C19 .[5] These enzymes are major contributors to the metabolism of many benzodiazepines and related compounds.[5][6][7]

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, this compound and its hydroxylated metabolites can undergo Phase II conjugation. The primary conjugation pathway identified for the parent compound is glucuronidation. In-vitro studies with recombinant human UDP-glucuronosyltransferases (UGTs) have demonstrated that UGT1A4 is exclusively responsible for the glucuronidation of this compound.[8]

Quantitative Metabolic Data

As of the latest literature review, specific quantitative kinetic parameters such as Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint) for the metabolism of this compound have not been published. The following tables summarize the available qualitative data and provide a framework for the type of quantitative data that should be determined in future studies.

Table 1: Summary of Identified In-Vitro Metabolites of this compound

| Metabolite Class | Specific Metabolites Identified | Metabolic Reaction |

| Monohydroxylated Metabolites | 6-hydroxy-deschloroetizolam, Other monohydroxylated isomer | Hydroxylation |

| Dihydroxylated Metabolites | Dihydroxy-deschloroetizolam | Hydroxylation |

| Phase II Conjugates | This compound-glucuronide | Glucuronidation |

Table 2: Enzymes Involved in the In-Vitro Metabolism of this compound

| Metabolic Phase | Enzyme Family | Specific Isoform(s) | Reaction Catalyzed |

| Phase I | Cytochrome P450 (CYP) | Likely CYP3A4 and CYP2C19 (inferred from etizolam data) | Hydroxylation |

| Phase II | UDP-glucuronosyltransferase (UGT) | UGT1A4 | Glucuronidation |

Experimental Protocols

The following sections detail standardized in-vitro methodologies that can be employed to study the metabolism of this compound.

Metabolite Identification using Human Liver Microsomes

This protocol outlines a typical experiment to identify the metabolites of this compound.

Objective: To identify Phase I and Phase II metabolites of this compound using pooled human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (pHLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (e.g., a structurally similar compound not expected to be a metabolite)

-

LC-MS/MS or LC-QTOF-MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, pre-incubate pHLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the Phase I reaction by adding the NADPH regenerating system and this compound to the pre-incubated microsomes.

-

For Phase II metabolism, add UDPGA to a parallel set of incubations. A control incubation without the cofactor should be included.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS or LC-QTOF-MS to identify potential metabolites by comparing the full scan mass spectra of the test samples with control samples.

Enzyme Kinetic Studies (Determination of Km and Vmax)

This protocol is designed to determine the kinetic parameters of this compound metabolism.

Objective: To determine the Km and Vmax for the formation of a specific metabolite of this compound.

Materials:

-

Same as for metabolite identification, with the addition of a reference standard for the metabolite of interest.

Procedure:

-

Follow the incubation procedure described in section 4.1.

-

Vary the concentration of this compound over a range that brackets the expected Km value.

-

Incubate for a time period where the reaction is linear (typically determined in preliminary experiments).

-

Terminate the reactions and process the samples as described previously.

-

Quantify the formation of the specific metabolite using a validated LC-MS/MS method with a standard curve prepared with the metabolite reference standard.

-

Plot the rate of metabolite formation (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Km and Vmax.

Visualizations

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In-Vitro Metabolism Study

Caption: General workflow for in-vitro metabolism studies.

Conclusion

The in-vitro metabolism of this compound is primarily characterized by Phase I hydroxylation leading to mono- and dihydroxylated metabolites, and Phase II glucuronidation of the parent compound catalyzed by UGT1A4. While the specific CYP450 enzymes have not been definitively elucidated for this compound, evidence from the structurally similar etizolam points towards the involvement of CYP3A4 and CYP2C19. A significant gap in the current knowledge is the lack of quantitative kinetic data, which is essential for a complete understanding of its metabolic profile and for accurate in-vitro in-vivo extrapolation. The experimental protocols and metabolic pathways detailed in this guide provide a solid foundation for researchers to further investigate the metabolism of this compound and to generate the much-needed quantitative data. Such studies will be invaluable for the fields of toxicology, forensic science, and drug development.

References

- 1. Metabolism and detection of designer benzodiazepines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, metizolam and nitrazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cfsre.org [cfsre.org]

- 6. [PDF] Influence of microsomal concentration on apparent intrinsic clearance: implications for scaling in vitro data. | Semantic Scholar [semanticscholar.org]

- 7. Human UGT1A4 and UGT1A3 conjugate 25-hydroxyvitamin D3: metabolite structure, kinetics, inducibility, and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structural Elucidation of Deschloroetizolam Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolic fate of Deschloroetizolam, a thienotriazolodiazepine designer drug. The focus is on the structural elucidation of its metabolites, the analytical methodologies employed for their identification, and the available quantitative data. This document is intended to serve as a resource for researchers in forensic toxicology, clinical chemistry, and pharmacology, as well as professionals involved in drug development and metabolism studies.

Metabolic Pathways of this compound

The metabolism of this compound is primarily hepatic and is understood to proceed through Phase I and potentially Phase II reactions. In-vitro studies utilizing human liver microsomes (HLMs) have been instrumental in identifying the primary metabolic pathways.

Phase I Metabolism: The principal Phase I metabolic route is oxidation, specifically hydroxylation, which is likely mediated by cytochrome P450 (CYP450) enzymes.[1] Studies have consistently identified mono-hydroxylated and di-hydroxylated metabolites of this compound.[2] One study has specifically proposed 6-OH-deschloroetizolam as a mono-hydroxylated metabolite, alongside other mono-hydroxylated and a di-hydroxylated metabolite.[2]

Phase II Metabolism: Following Phase I hydroxylation, the resulting metabolites are prone to undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion from the body.[2] While in-vivo confirmation is pending, this is a common metabolic pathway for hydroxylated benzodiazepine analogues.

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Identified Metabolites of this compound

The structural elucidation of this compound metabolites has been primarily achieved through mass spectrometric techniques. The key identified metabolites are summarized in the table below.

| Metabolite Class | Specific Metabolites Identified | Method of Identification | Reference |

| Mono-hydroxylated | Hydroxy-deschloroetizolam, 6-OH-deschloroetizolam | LC-MS/MS, LC-QTOF-MS | [2][3] |

| Di-hydroxylated | Di-OH-deschloroetizolam | LC-MS/MS, LC-QTOF-MS | [2] |

Quantitative Data

Quantitative data on this compound and its metabolites in biological samples is limited. Most of the available literature focuses on qualitative identification. The following table summarizes the sparse quantitative findings. It is noteworthy that in some forensic cases, the hydroxylated metabolite is detected in urine even when the parent compound is not, suggesting that the metabolites may be important biomarkers of exposure.[3]

| Analyte | Matrix | Concentration | Case Details | Reference |

| This compound | Femoral Blood | 11 µg/L | Post-mortem forensic case | [4] |

| Hydroxy-deschloroetizolam | Urine | Detected (concentration not specified) | Post-mortem forensic case; parent drug not detected in this matrix | [3] |

Experimental Protocols

The following sections detail the methodologies cited in the literature for the structural elucidation of this compound metabolites.

In-Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for the in-vitro metabolism of this compound to identify its Phase I metabolites.

Objective: To generate and identify the primary oxidative metabolites of this compound.

Materials:

-

This compound standard

-

Pooled human liver microsomes (pHLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent for quenching)

-

Incubator/water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, pHLMs, and this compound solution. The final concentration of the drug is typically in the low micromolar range.

-

Pre-incubation: Pre-incubate the mixture for a few minutes at 37°C to equilibrate the temperature.

-

Initiation of Reaction: Add the NADPH regenerating system to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period, typically 30-60 minutes.[2]

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant for analysis by LC-MS/MS or LC-QTOF-MS.

Analytical Methodology: LC-MS/MS and LC-QTOF-MS

The identification and structural characterization of the metabolites are performed using high-resolution mass spectrometry.

Instrumentation:

-

Liquid Chromatography (LC) system (e.g., UHPLC)

-

Mass Spectrometer (e.g., Triple Quadrupole or Quadrupole Time-of-Flight)

Typical LC Conditions:

-

Column: A reversed-phase column, such as a C18, is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Typical MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for benzodiazepine-related compounds.

-

Data Acquisition:

-

For Identification (LC-QTOF-MS): Full scan mode to obtain accurate mass measurements of the parent drug and potential metabolites. Product ion scans (tandem MS) are then performed on the ions of interest to obtain fragmentation patterns for structural elucidation.

-

For Targeted Analysis (LC-MS/MS): Multiple Reaction Monitoring (MRM) mode is used to selectively detect and quantify the parent drug and its known metabolites.

-

The workflow for the identification of this compound metabolites is depicted in the following diagram.

Conclusion

The structural elucidation of this compound metabolites has primarily identified hydroxylated species as the major products of Phase I metabolism. While in-vitro studies using human liver microsomes have provided significant insights, a notable gap exists in the availability of quantitative data for these metabolites in biological samples from human subjects. Further research, including in-vivo studies and the analysis of forensic and clinical samples, is necessary to establish a more complete pharmacokinetic profile of this compound and its metabolites. The detailed methodologies presented in this guide provide a foundation for researchers to build upon in their future investigations into the metabolism and detection of this and other emerging designer benzodiazepines.

References

- 1. researchgate.net [researchgate.net]

- 2. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 3. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

Deschloroetizolam: A Technical Guide to its Classification as a Thienodiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroetizolam, a derivative of etizolam, is unequivocally classified as a thienodiazepine. This classification is fundamentally rooted in its core chemical structure, which features a thiophene ring fused to a diazepine ring. This structural characteristic distinguishes it from classical benzodiazepines, which possess a benzene ring in place of the thiophene moiety. Like its parent compound and other benzodiazepines, this compound exerts its pharmacological effects primarily through positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth analysis of the chemical basis for its classification, its mechanism of action, and a summary of available pharmacological data. Detailed experimental protocols for the characterization of such compounds are also presented.

Chemical Structure and Classification

The defining feature of this compound that mandates its classification as a thienodiazepine is the presence of a thiophene ring fused to a diazepine ring.[1][2][3] In contrast, benzodiazepines are characterized by a benzene ring fused to a diazepine ring.[2] this compound is a structural analog of the well-known thienodiazepine, etizolam, from which it differs by the absence of a chlorine atom on the phenyl ring.[1][3] The core structure is more specifically a thienotriazolodiazepine, as it incorporates a fused triazole ring.[4][5]

The IUPAC name for this compound is 2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1][2][4]triazolo[4,3-a][1][4]diazepine. Its molecular formula is C₁₇H₁₆N₄S and it has a molecular weight of 308.4 g/mol .[4][6]

References

- 1. This compound | 40054-73-7 | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. knowdrugs.app [knowdrugs.app]

- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]

A Technical Guide to the Neurochemical Profile of Deschloroetizolam in Preclinical Animal Models

Disclaimer: Deschloroetizolam is a designer thienodiazepine and a research chemical. It is not approved for medical use. The information provided herein is for research and informational purposes only.

Executive Summary

This compound (2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a psychoactive thienodiazepine, structurally analogous to the clinically utilized anxiolytic, etizolam.[2][4] As a novel psychoactive substance (NPS), it has emerged on the illicit market, necessitating a thorough understanding of its neurochemical effects for both public health and drug development purposes.[2][5] This technical guide synthesizes the limited available preclinical data on this compound and extrapolates from closely related compounds to provide a comprehensive overview of its mechanism of action, receptor binding profile, and effects on neurotransmitter systems. Due to a notable scarcity of dedicated animal model studies on this compound, this document also presents detailed, representative experimental protocols for key assays to guide future research in this area.

The primary mechanism of action for this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] By binding to the benzodiazepine site on the GABA-A receptor complex, it enhances the affinity of GABA for its receptor, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.[2] This enhanced GABAergic inhibition underlies its reported depressant, anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties.[2]

Quantitative data on this compound's binding affinity and its direct impact on neurotransmitter levels in animal models are sparse. However, data from its parent compound, etizolam, and other thienodiazepines suggest a high affinity for the GABA-A receptor and potential downstream effects on dopaminergic and cholinergic systems.[3][4] This guide presents these related data in structured tables and provides detailed, generalized protocols for receptor binding assays and in vivo microdialysis to facilitate the generation of specific data for this compound.

Mechanism of Action: GABA-A Receptor Modulation

Like all benzodiazepines and thienodiazepines, this compound does not act as a direct agonist at the GABA-A receptor.[6] Instead, it is a positive allosteric modulator (PAM).[2] The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ).[2] The binding of the endogenous neurotransmitter GABA to its sites on the receptor opens a central chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibiting the transmission of action potentials.[7][8]

This compound binds to the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor.[9] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding sites.[10] The practical consequence is that in the presence of this compound, lower concentrations of GABA are needed to produce an inhibitory effect, and the overall effect of GABA is potentiated.[6] This enhanced GABAergic neurotransmission throughout the CNS is the fundamental mechanism responsible for its observed pharmacological effects.[1][2]

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of brotizolam, a new thienodiazepine, on limbic forebrain and neostriatal dopaminergic systems in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzodiazepines and neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Screening of Deschloroetizolam: A Technical Guide

Disclaimer: This document summarizes available preliminary data on Deschloroetizolam for research and drug development professionals. It is crucial to note that this compound is a novel psychoactive substance, and comprehensive toxicological studies are largely absent from peer-reviewed scientific literature. The information presented here is compiled from forensic reports, in vitro metabolism studies, and analytical methodologies.

Introduction

This compound is a thienodiazepine derivative and a structural analog of etizolam.[1] As a novel psychoactive substance (NPS), it has emerged on the illicit market, raising public health concerns.[2] Like other benzodiazepine-related compounds, its primary mechanism of action is believed to be the positive allosteric modulation of GABA-A receptors, leading to central nervous system (CNS) depression.[3][4] This guide provides a summary of the current, albeit limited, toxicological data and relevant experimental protocols.

Quantitative Toxicological Data

Formal in vivo and in vitro toxicology studies, such as the determination of LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) for cytotoxicity, are not available in the public domain for this compound. The available quantitative data is primarily derived from forensic case reports and analytical method validations.

Table 1: Concentrations of this compound in Biological Matrices (Forensic and Experimental Data)

| Matrix | Concentration | Context | Source |

| Femoral Blood | 11 µg/L | Post-mortem case of a 31-year-old male drug abuser.[5] | [5] |

| Oral Fluid | Peak concentration at 30 minutes | Self-administration study (6 mg oral dose).[5] | [5] |

| Blood | 1–200 ng/mL | Linear range for a validated LC-MS/MS quantification method. |

Table 2: Inferred Potency and Dosage

| Parameter | Value | Context | Source |

| Relative Potency | Approx. half as potent as etizolam | User reports and anecdotal evidence.[6] | [6] |

| Common Oral Dosage | 4 - 6 mg | Anecdotal reports from recreational users. | [6] |

| Strong Oral Dosage | 6 - 12 mg | Anecdotal reports from recreational users. | [6] |

Known Toxicological Profile

3.1. Acute Toxicity and Overdose

The primary toxic effect of this compound is CNS depression, which can manifest as sedation, muscle relaxation, amnesia, and dizziness.[4] A significant risk of severe toxicity arises from the co-ingestion of this compound with other CNS depressants, such as opioids, alcohol, and other benzodiazepines.[2][7] This combination can lead to life-threatening respiratory depression.[7] Fatalities associated with this compound have been reported, typically in the context of poly-drug use.[2]

3.2. Metabolism and Metabolites

In vitro studies using human liver microsomes (HLMs) have shown that this compound is metabolized primarily through Phase I hydroxylation.[3][4]

-

Primary Metabolic Pathway: Hydroxylation.

-

Identified Metabolites: Two distinct monohydroxylated metabolites and one dihydroxylated metabolite have been identified.[3]

-

Metabolic Pathways Not Observed: Desalkylation, dehalogenation, or carboxylation were not detected in in vitro studies.[4]

The identification of these metabolites is crucial for toxicological screening, as they may be more readily detectable in urine than the parent compound.

3.3. Genotoxicity and Carcinogenicity

There are no published studies on the genotoxicity or carcinogenicity of this compound. Standard batteries of genotoxicity tests would be required to assess its mutagenic and clastogenic potential.

Experimental Protocols

4.1. In Vitro Metabolism Study using Human Liver Microsomes

This protocol is based on methodologies described for the study of novel benzodiazepines.[4][8]

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (pHLMs), a NADPH-regenerating system, and a phosphate buffer solution.

-

Substrate Addition: Add this compound (typically at a concentration of 20 µM) to the incubation mixture.[8]

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).[8]

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify metabolites based on their mass-to-charge ratio and fragmentation patterns.

4.2. General Protocol for Cytotoxicity Assessment (e.g., MTT Assay)

While no specific cytotoxicity data for this compound is available, the following is a standard protocol for an MTT assay, a common method to assess cell viability.

-

Cell Seeding: Plate a suitable human cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.3. Analytical Protocol for Detection in Biological Samples (LC-MS/MS)

This is a generalized workflow based on published methods for the detection of designer benzodiazepines.

-

Sample Collection: Collect biological samples (e.g., blood, urine, oral fluid).

-

Sample Preparation:

-

Protein Precipitation: For blood or plasma, precipitate proteins using a solvent like acetonitrile.

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For more complex matrices or to concentrate the analyte, use an appropriate extraction method.

-

Hydrolysis (for urine): To detect glucuronidated metabolites, an enzymatic hydrolysis step may be included.

-

-

Instrumental Analysis:

-

Chromatography: Use a liquid chromatograph with a suitable column (e.g., C18) to separate this compound and its metabolites from other matrix components.

-

Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.

-

-

Data Acquisition and Analysis: Acquire and process the data using the instrument's software to identify and quantify the target compounds.

Mandatory Visualizations

Caption: In Vitro Metabolic Pathway of this compound.

Caption: General Workflow for this compound Analysis.

Conclusion and Future Directions

The available data on the toxicology of this compound is sparse and highlights a significant knowledge gap. As a compound encountered in forensic toxicology and available as a "research chemical," a comprehensive toxicological evaluation is imperative for public health and safety. Future research should prioritize:

-

In vitro cytotoxicity studies across various cell lines to determine IC50 values.

-

A full battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess mutagenic and clastogenic potential.

-

Acute and repeated-dose in vivo toxicity studies in animal models to determine LD50 values and identify target organs of toxicity.

-

Safety pharmacology studies to evaluate effects on the cardiovascular, respiratory, and central nervous systems.

-

Detailed pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

For researchers and drug development professionals, the current lack of data necessitates a cautious approach. The primary concern remains the potentiation of CNS depression when combined with other substances. The development of robust analytical methods for the detection of this compound and its metabolites in biological samples is essential for both clinical and forensic toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cfsre.org [cfsre.org]

- 3. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychonautwiki.org [psychonautwiki.org]

- 7. This compound | 40054-73-7 | Benchchem [benchchem.com]

- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]

Methodological & Application

Application Note: Quantification of Deschloroetizolam in Human Urine using LC-MS/MS

Introduction

Deschloroetizolam is a thienodiazepine derivative, structurally related to etizolam, and has emerged as a novel psychoactive substance (NPS).[1][2] As a designer benzodiazepine, it is not approved for medical use in many jurisdictions but is encountered in forensic and clinical toxicology cases.[1][3][4] Therefore, a sensitive and selective analytical method for the quantification of this compound in biological matrices such as urine is crucial for monitoring its use and in forensic investigations. This application note presents a detailed protocol for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for the analysis of such compounds due to its high selectivity and sensitivity.[1][5] The method described herein involves enzymatic hydrolysis of urine samples, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.

Materials and Methods

Chemicals and Reagents

-

This compound reference standard

-

This compound-d4 (or other suitable deuterated internal standard)

-

Beta-glucuronidase from E. coli

-

Ammonium acetate buffer (pH 5.0)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1260 Infinity, Waters ACQUITY UPLC I-Class)[6]

-

Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 4500, Waters Xevo TQ-S micro)[6][7]

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Sample Preparation

-

Enzymatic Hydrolysis: To 200 µL of urine sample, add 20 µL of internal standard solution (e.g., 0.5 µg/mL this compound-d4), 60 µL of hydrolysis buffer (e.g., 0.5 M ammonium acetate, pH 5.0), and 20 µL of β-glucuronidase enzyme.[3][4][7]

-

Incubate the mixture at an elevated temperature (e.g., 50-55°C) for 1 to 3 hours to ensure complete hydrolysis of glucuronidated metabolites.[7][8][9]

-

After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid or 0.1% formic acid in water.[7]

Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 30% methanol in water to remove interferences.[3][4][6]

-

Drying: Dry the cartridge under high vacuum for 5 minutes.[3][4][6]

-

Elution: Elute the analyte and internal standard with 2 x 0.5 mL of a suitable elution solvent, such as 5% ammonium hydroxide in a mixture of methanol and acetonitrile (1:1 v/v).[3][4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[3][4][6] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[7]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or Biphenyl column is suitable for the separation of this compound. For example, a Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm column.[3][4][6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Flow Rate: 500 µL/min.[6]

-

Injection Volume: 5 µL.[6]

-

Column Temperature: 40°C.[6]

-

A gradient elution is typically used to achieve optimal separation.

-

-

Mass Spectrometry (MS/MS):

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting | Reference |

|---|---|---|

| Liquid Chromatography | ||

| Column | Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm | [6] |

| Mobile Phase A | 0.1% Formic Acid in Water | [6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |

| Flow Rate | 500 µL/min | [6] |

| Injection Volume | 5 µL | [6] |

| Column Temperature | 40°C | [6] |

| Mass Spectrometry | ||

| Ionization Mode | ESI+ | [7] |

| Capillary Voltage | 0.5 - 4.5 kV | [6][7] |

| Source Temperature | 550°C | [6] |

| Desolvation Gas Flow | Optimized for instrument | |

| Collision Gas | Argon | |

| MRM Transitions | ||

| This compound (Quantifier) | 309.1 -> 280.1 | [6] |

| This compound (Qualifier) | Optimized for instrument |

| this compound-d4 (IS) | Optimized for instrument | |

Table 2: Method Validation Summary

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | ≥ 0.997 | ≥ 0.99 |

| Calibration Range | 0.1 - 100 ng/mL | To cover expected concentrations |

| Accuracy (% Bias) | 96-114% | ± 15% (± 20% at LLOQ) |

| Precision (% RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | 76-114% | Consistent and reproducible |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |

Note: The values presented in Table 2 are typical and may vary depending on the specific instrumentation and laboratory conditions.[4]

Workflow Visualization

Caption: Workflow for this compound Quantification in Urine.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human urine. The combination of enzymatic hydrolysis and solid-phase extraction ensures effective sample clean-up and analyte recovery. The use of a biphenyl stationary phase in the liquid chromatography system allows for the necessary separation of this compound, which is crucial as it is isomeric with alprazolam.[3][4][6] The subsequent detection by tandem mass spectrometry offers high sensitivity and specificity, making this method suitable for routine analysis in clinical and forensic toxicology laboratories. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range.

References

- 1. This compound | 40054-73-7 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. phenomenex.com [phenomenex.com]

- 5. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

Application Note: Identification of Deschloroetizolam in Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research, Scientific, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and semi-quantitative analysis of deschloroetizolam, a thienodiazepine and a designer benzodiazepine, in human blood samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines procedures for sample preparation, instrumental analysis, and data interpretation. This protocol is intended for forensic toxicologists, clinical researchers, and drug metabolism scientists.

Introduction

This compound is a psychoactive substance and a derivative of etizolam, belonging to the thienodiazepine class.[1] Like other benzodiazepines, it exerts its effects as a central nervous system depressant.[2] The increasing prevalence of novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for their detection in biological matrices.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the separation, identification, and quantification of various drug compounds in complex biological samples such as blood.[3] This document details a comprehensive GC-MS protocol for the analysis of this compound in blood.

Experimental Protocol

Sample Preparation: Supported Liquid Extraction (SLE)

A supported liquid extraction (SLE) method is recommended for the efficient extraction of this compound from whole blood, minimizing matrix effects and producing clean extracts.[4][5]

Materials:

-

Whole blood sample

-

Internal Standard (ISTD) solution (e.g., Diazepam-D5, 100 ng/mL)

-

1% Ammonium hydroxide (aq)

-

Dichloromethane (DCM)

-

ISOLUTE® SLE+ 1 mL Sample Volume columns[5]

-

Vortex mixer

-

Centrifuge

-

Evaporation unit (e.g., nitrogen evaporator)

-

GC vials with inserts

Procedure:

-

To 1 mL of whole blood in a glass tube, add 10 µL of the internal standard solution.

-

Allow the sample to equilibrate for a few minutes, then add 1 mL of 1% ammonium hydroxide solution.[5]

-

Vortex the sample for 15-30 seconds.[5]

-

Load 750 µL of the pre-treated blood sample onto the ISOLUTE® SLE+ column.[5]

-

Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.[5]

-

Apply 2.5 mL of dichloromethane to the column and allow it to flow under gravity for 5 minutes, collecting the eluate in a clean glass tube.[5]

-

Apply a second 2.5 mL aliquot of dichloromethane and allow it to flow for another 5 minutes, collecting it in the same tube.[5]

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

-

Transfer the reconstituted sample to a GC vial with an insert.

GC-MS Instrumental Analysis

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent | [2] |

| Carrier Gas | Helium, Flow: 1 mL/min | [2] |

| Injection Port Temp. | 265 °C | [2] |

| Injection Mode | Splitless | [2] |

| Injection Volume | 1 µL | [2] |

| Oven Program | 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min | [2] |

| Mass Spectrometer | ||

| Transfer Line Temp. | 300 °C | [2] |

| MS Source Temp. | 230 °C | [2] |

| MS Quad Temp. | 150 °C | [2] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Mass Scan Range | 40-550 m/z | [2] |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis and Identification

The identification of this compound is based on the comparison of its retention time and mass spectrum with that of a certified reference standard.

Expected Results:

-

Retention Time: The retention time for this compound under the specified conditions is approximately 8.60 minutes.[2] This should be confirmed by analyzing a reference standard.

-

Mass Spectrum: The Electron Ionization (EI) mass spectrum of this compound is a key identifier. The characteristic ions should be present in the sample spectrum.

| Ion Type | m/z Values (relative abundance) |

| Molecular Ion [M]+ | 308.1 |

| Major Fragments | 279, 251, 223, 119 |

A reference mass spectrum for this compound should be consulted for a complete fragmentation pattern.

Workflow Diagram

Caption: Experimental workflow for the identification of this compound in blood.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using certified reference material of this compound. The table below illustrates a typical calibration curve setup.

| Calibrator Level | Concentration (ng/mL) | Analyte/ISTD Peak Area Ratio |

| 1 | 5 | |

| 2 | 10 | |

| 3 | 25 | |

| 4 | 50 | |

| 5 | 100 | |

| 6 | 250 | |

| 7 | 500 | |

| 8 | 1000 |

Note: The peak area ratio is calculated by dividing the peak area of the analyte (this compound) by the peak area of the internal standard.

Discussion

The presented protocol provides a robust framework for the identification of this compound in blood. The use of supported liquid extraction offers a streamlined and efficient alternative to traditional liquid-liquid extraction, reducing the potential for emulsion formation and improving reproducibility.[5] The GC-MS parameters have been selected to provide good chromatographic separation and sensitive detection.

It is crucial to include quality control samples (e.g., low, medium, and high concentrations) in each analytical run to ensure the accuracy and precision of the results. The identification of this compound should always be confirmed by comparing both the retention time and the full mass spectrum with a certified reference standard analyzed under the same conditions. For definitive confirmation, the analysis of at least three characteristic ions and their relative abundance ratios is recommended.

Conclusion

This application note details a reliable and sensitive GC-MS method for the identification of this compound in blood samples. The protocol, encompassing sample preparation, instrumental analysis, and data interpretation, is suitable for use in forensic and clinical toxicology laboratories. Adherence to good laboratory practices, including the use of certified reference materials and quality control samples, is essential for obtaining accurate and defensible results.

References

Application Notes and Protocols: In-vitro Human Liver Microsome Assay for Deschloroetizolam Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A comprehensive literature search did not yield specific quantitative metabolic stability or enzyme kinetic data for Deschloroetizolam. However, data for the structurally similar compound, etizolam, is available and can serve as a useful comparator. The primary metabolic pathway for this compound in human liver microsomes involves hydroxylation, leading to monohydroxylated and dihydroxylated metabolites[1].

Table 1: Metabolic Stability of this compound and Etizolam in Human Liver Microsomes (HLM)

| Compound | Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Not Reported in Literature | Not Reported in Literature |

| Etizolam (Comparator) | Not explicitly reported, but metabolism is observed | Vmax/Km reported as lower than other psychotropic drugs like tofisopam and tandospirone |

Table 2: Enzyme Kinetics of this compound and Etizolam Metabolism in Human Liver Microsomes

| Compound | Major Metabolite(s) | Km (µM) | Vmax (nmol/min/mg protein) | Vmax/Km (µL/min/mg protein) |

| This compound | 6-OH-deschloroetizolam, di-OH-deschloroetizolam[1] | Not Reported in Literature | Not Reported in Literature | Not Reported in Literature |

| Etizolam (Comparator) | Hydroxylated metabolites | Not explicitly reported | Not explicitly reported | Lower than tofisopam, tandospirone, clotiazepam, and imipramine |

Signaling Pathways and Experimental Workflows

Figure 1: Proposed Phase I metabolic pathway of this compound in human liver microsomes.

Figure 2: Workflow for determining the metabolic stability of this compound.

Figure 3: Dual-approach workflow for CYP reaction phenotyping of this compound.

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM), commercially available

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar compound not metabolized by HLMs, such as diazepam-d5)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Dilute the this compound stock solution in potassium phosphate buffer to the desired starting concentration (e.g., 1 µM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the this compound solution to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an excess volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining this compound at each time point using a validated LC-MS/MS method.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL).

-

CYP Reaction Phenotyping for this compound Metabolism

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.

A. Chemical Inhibition Assay

Materials:

-

Same materials as the metabolic stability assay.

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, furafylline for CYP1A2).

Procedure:

-

Follow the incubation procedure for the metabolic stability assay.

-

Prior to the addition of the NADPH regenerating system, add a specific CYP inhibitor at a concentration known to be selective and effective.

-

Include a control incubation without any inhibitor.

-

Terminate the reactions at a single time point within the linear range of metabolism (determined from the stability assay).

-

Analyze the samples by LC-MS/MS to quantify the remaining this compound or the formation of its primary metabolite (e.g., 6-OH-deschloroetizolam).

-

Compare the extent of metabolism in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

B. Recombinant Human CYP Enzyme Assay

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9, rCYP2C19, rCYP1A2), commercially available.

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system

-

Other materials as in the metabolic stability assay.

Procedure:

-

In separate wells of a 96-well plate, incubate this compound with each individual recombinant CYP isoform in the presence of the NADPH regenerating system.

-

Incubate at 37°C for a fixed time period.

-

Terminate the reactions and process the samples as described previously.

-

Analyze the samples by LC-MS/MS for the depletion of this compound or the formation of its metabolites.

-

The isoforms that demonstrate significant metabolism of this compound are identified as the contributing enzymes.

Analytical Method: LC-MS/MS for this compound and Metabolites

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its hydroxylated metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These need to be optimized for this compound and its expected metabolites (e.g., 6-OH-deschloroetizolam and di-OH-deschloroetizolam) by infusing standard solutions of the analytes. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to standard regulatory guidelines.

Conclusion